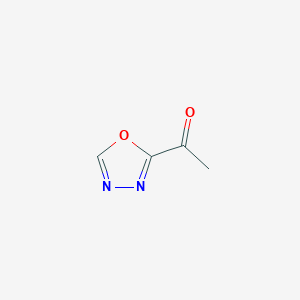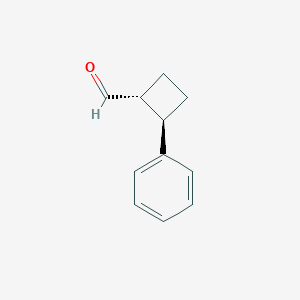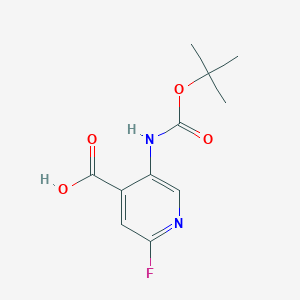
5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one, also known as PBT2, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Huntington's disease, and Parkinson's disease.
作用机制
The mechanism of action of 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one is not fully understood, but it is believed to involve the chelation of metal ions such as copper and zinc. 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to bind to metal ions and prevent them from interacting with amyloid-beta and other proteins that are involved in the pathogenesis of neurological disorders. By reducing the levels of metal ions in the brain, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one may be able to reduce the aggregation of amyloid-beta and other proteins, which can lead to improved cognitive and motor function.
Biochemical and Physiological Effects:
5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to have a number of biochemical and physiological effects in animal models and clinical trials. In Alzheimer's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce amyloid-beta levels and improve cognitive function. In Huntington's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce mutant huntingtin protein aggregation and improve motor function. In Parkinson's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce alpha-synuclein protein aggregation and improve motor function. 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic effects in neurological disorders.
实验室实验的优点和局限性
One advantage of using 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one in lab experiments is that it has been extensively studied and has a well-established mechanism of action. 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one in lab experiments is that it may not be effective in all neurological disorders. 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to be effective in Alzheimer's disease, Huntington's disease, and Parkinson's disease, but it may not be effective in other neurological disorders.
未来方向
There are several future directions for research on 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one. One direction is to investigate its potential therapeutic effects in other neurological disorders such as amyotrophic lateral sclerosis and multiple sclerosis. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one and to optimize its dosing and administration.
合成方法
5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one is a synthetic compound that can be produced through a multistep process. The first step involves the reaction of 2-pyridinecarboxaldehyde with methylamine to form 2-pyridinecarboxamide. The second step involves the reaction of 2-pyridinecarboxamide with prop-2-enylsulfanyl chloride to form 2-(prop-2-enylsulfanylmethyl)pyridine-4-carboxamide. The final step involves the reaction of 2-(prop-2-enylsulfanylmethyl)pyridine-4-carboxamide with sodium hydroxide and hydrogen peroxide to form 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one.
科学研究应用
5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been extensively studied for its potential therapeutic effects in various neurological disorders. In Alzheimer's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce amyloid-beta levels and improve cognitive function in animal models and clinical trials. In Huntington's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce mutant huntingtin protein aggregation and improve motor function in animal models. In Parkinson's disease, 5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one has been shown to reduce alpha-synuclein protein aggregation and improve motor function in animal models.
属性
CAS 编号 |
181647-47-2 |
|---|---|
产品名称 |
5-Hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one |
分子式 |
C10H13NO2S |
分子量 |
211.28 g/mol |
IUPAC 名称 |
5-hydroxy-1-methyl-2-(prop-2-enylsulfanylmethyl)pyridin-4-one |
InChI |
InChI=1S/C10H13NO2S/c1-3-4-14-7-8-5-9(12)10(13)6-11(8)2/h3,5-6,13H,1,4,7H2,2H3 |
InChI 键 |
HWJTYYFLGIJDED-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=O)C=C1CSCC=C)O |
规范 SMILES |
CN1C=C(C(=O)C=C1CSCC=C)O |
同义词 |
4(1H)-Pyridinone, 5-hydroxy-1-methyl-2-[(2-propenylthio)methyl]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










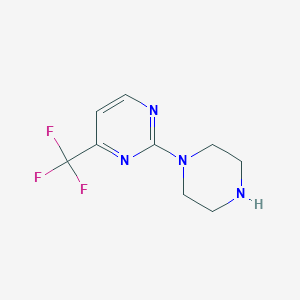
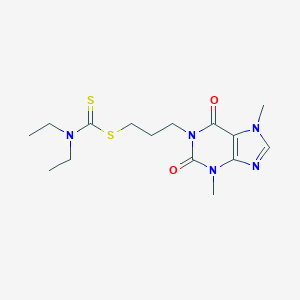
![1H-Imidazo[4,5-c]pyridine](/img/structure/B71554.png)
